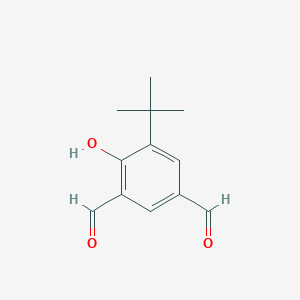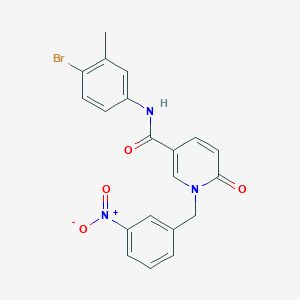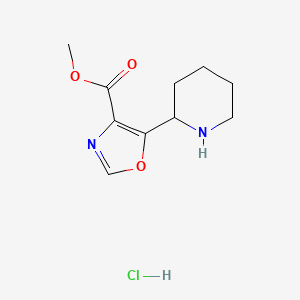
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with a suitable oxidizing agent under controlled conditions . The reaction conditions often include maintaining a specific temperature range and using solvents that facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-4-hydroxybenzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-tert-butyl-4-hydroxybenzene-1,3-dimethanol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
科学研究应用
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde and hydroxyl groups. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
相似化合物的比较
Similar Compounds
4-Hydroxybenzene-1,3-dicarbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.
5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with only one aldehyde group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains methoxy groups instead of tert-butyl, affecting its chemical behavior.
Uniqueness
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde is unique due to the presence of both tert-butyl and hydroxyl groups, which enhance its reactivity and make it suitable for specific applications in COF synthesis and other advanced materials .
属性
IUPAC Name |
5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDKUHSQODBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)





![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)
![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)


